3-Aminoazepan-2-one

chemokine inhibition metabolic stability oral bioavailability

3-Aminoazepan-2-one (also referred to as DL-α-amino-ε-caprolactam, 2-aminohexano-6-lactam) is a seven-membered cyclic amide (ε-lactam) derived from the intramolecular condensation of lysine, bearing a primary amino group at the 3-position of the azepane ring. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g·mol⁻¹, it exists as a racemic mixture unless otherwise resolved, and is commercially available at purities of ≥97–98% (GC) as a white to off-white crystalline powder with a melting point of 77 °C and a boiling point of 168–172 °C.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 671-42-1
Cat. No. B1198642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoazepan-2-one
CAS671-42-1
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(C1)N
InChIInChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)
InChIKeyBOWUOGIPSRVRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoazepan-2-one (CAS 671-42-1): A Bifunctional Seven-Membered Lactam Building Block for Medicinal Chemistry and Chiral Synthesis Procurement


3-Aminoazepan-2-one (also referred to as DL-α-amino-ε-caprolactam, 2-aminohexano-6-lactam) is a seven-membered cyclic amide (ε-lactam) derived from the intramolecular condensation of lysine, bearing a primary amino group at the 3-position of the azepane ring [1]. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g·mol⁻¹, it exists as a racemic mixture unless otherwise resolved, and is commercially available at purities of ≥97–98% (GC) as a white to off-white crystalline powder with a melting point of 77 °C and a boiling point of 168–172 °C [2]. Functionally related to ε-caprolactam, the 3-amino substitution confers dual amine–lactam reactivity, enabling its use as a versatile chiral intermediate in the synthesis of bengamide antitumor agents, capuramycin antimycobacterials, farnesyl transferase inhibitors, chemokine inhibitors, and AHR antagonists .

Why 3-Aminoazepan-2-one Cannot Be Replaced by ε-Caprolactam, 3-Amino-2-piperidinone, or Other In-Class Lactams Without Loss of Function in Key Applications


Substituting 3-aminoazepan-2-one with its nearest structural analogs—ε-caprolactam (lacking the 3-amino group), 3-amino-2-piperidinone (six-membered δ-lactam), or other ring-size lactams—is not functionally neutral. The 3-amino group is essential for downstream derivatization into N,N′-disubstituted farnesyl transferase inhibitors achieving low nanomolar enzymatic IC₅₀ values, a pharmacophore that cannot be accessed from unsubstituted caprolactam [1]. Ring size critically governs biological activity: in the capuramycin antibiotic series, replacement of the azepan-2-one (seven-membered) moiety with alkyl chains, methyl groups, or other cyclic scaffolds resulted in a substantial loss of translocase I inhibitory activity, confirming that the seven-membered ε-lactam geometry is a structural requirement for target engagement [2]. Furthermore, 3-(acylamino)azepan-2-ones resist the rapid serum hydrolysis that inactivates the corresponding 3-(acylamino)glutarimides (six-membered piperidinedione chemokine inhibitors), directly demonstrating that the seven-membered lactam ring confers metabolic stability unattainable with the smaller-ring analog [3]. These compound-specific structural features—amino group placement, ring size, and metabolic profile—preclude generic interchange with any single commercial lactam alternative.

Quantitative Differentiation Evidence for 3-Aminoazepan-2-one Relative to Closest Structural Analogs and Alternative Scaffolds


Metabolic Stability of 3-(Acylamino)azepan-2-ones Versus 3-(Acylamino)glutarimides: In Vivo Resistance to Serum Hydrolysis Enables Oral Anti-Inflammatory Activity at 1 mg kg⁻¹

The 3-aminoazepan-2-one scaffold, when elaborated to 3-(acylamino)azepan-2-ones, provides broad-spectrum chemokine inhibition with resistance to in vivo metabolism, a property absent from the structurally analogous 3-(acylamino)glutarimides (six-membered piperidinediones). The glutarimide series, while stable in aqueous buffer, undergoes rapid enzyme-catalyzed hydrolysis in serum; the azepan-2-one derivatives resist this metabolic pathway and achieve potent oral anti-inflammatory efficacy at doses as low as 1 mg kg⁻¹ in vivo [1]. This metabolic stability differentiation is scaffold-intrinsic and cannot be achieved with the six-membered-ring glutarimide alternative.

chemokine inhibition metabolic stability oral bioavailability anti-inflammatory

Farnesyl Transferase Inhibition: Caprolactam (Azepan-2-one) Scaffold Delivers Low-nM IC₅₀ Comparable to Benzo[c]azepinones and 5–10-Fold Superior to Benzo[d]azepinones

In a comparative scaffold study of farnesyl transferase (FTase) inhibitors, N,N′-disubstituted 3-amino azepin-2-ones (caprolactam derivatives, scaffold 1) exhibited low nanomolar enzymatic IC₅₀ values. The caprolactam-based scaffold was found to be almost comparable in potency to the benzo[c]azepinone series (scaffold 2), while the regioisomeric benzo[d]azepinone series (scaffold 3) showed a significant decrease in potency by a factor of 5–10 [1]. Selected caprolactam-derived compounds (41a, 44a) also demonstrated significant in vivo antitumor activity in a H-Ras-transfected fibroblast xenograft model [1].

farnesyl transferase cancer Ras inhibition scaffold comparison

Capuramycin Antibiotic SAR: Replacement of the Azepan-2-one Moiety With Alkyl Chains or Methyl Groups Causes Substantial Loss of Antimycobacterial Translocase I Inhibition

In a systematic structure–activity relationship study of capuramycin antimycobacterial agents, the native azepan-2-one (caprolactam) moiety was replaced with a range of substituents. Derivatives bearing a methyl group or simple alkyl chains in place of the caprolactam ring were substantially less active than the parent compound, and a dramatic loss of translocase I (MraY) inhibitory activity was observed upon alkylation of the caprolactam nitrogen [1]. These findings establish the intact, unalkylated seven-membered lactam as a critical pharmacophoric element for antimycobacterial potency.

antimycobacterial capuramycin translocase I tuberculosis SAR

Enantiomer-Dependent Synthetic Utility: (S)-3-Aminoazepan-2-one as the Core Scaffold for Anti-Tubercular Hexapeptides; (R)-3-Aminoazepan-2-one for Antiviral β-Oxocarboxamides

The two enantiomers of 3-aminoazepan-2-one serve distinct and non-interchangeable roles in medicinal chemistry. The (S)-enantiomer (CAS 21568-87-6) is the structural unit of an anti-tuberculosis hexapeptide, serving as the core backbone of the antibacterial agent ; it also exhibits intrinsic antimycobacterial activity against Mycobacterium tuberculosis as a lysine metabolite . Conversely, the (R)-enantiomer (CAS 28957-33-7) is employed as an intermediate in the synthesis of β-oxocarboxamides with antiviral activity . The enantiopure forms are commercially available with optical purity ≥99:1 ee (HPLC) and specific rotations of [α]²⁰/D −27±2° (S-form, c = 1% in H₂O) and [α]²⁰/D +10±1° (R-form, c = 2% in H₂O) , enabling stereochemically defined procurement for target-specific synthesis.

chiral resolution enantiomer antitubercular antiviral stereoselective synthesis

Physicochemical Differentiation: 3-Amino Substitution on ε-Caprolactam Increases Polarity and Hydrogen-Bonding Capacity Relative to the Parent Lactam, Impacting Solubility and Chromatographic Behavior

The introduction of the 3-amino group onto the ε-caprolactam scaffold fundamentally alters key physicochemical parameters. 3-Aminoazepan-2-one has a computed XLogP3 of −0.5 and donates 2 hydrogen bonds while accepting 2, compared to unsubstituted ε-caprolactam which is more lipophilic and lacks the additional hydrogen-bond donor [1]. Experimentally, the melting point of 3-aminoazepan-2-one is 77 °C (crystalline powder) versus 69–71 °C for ε-caprolactam . These differences affect solubility profiles (enhanced aqueous solubility for the amino derivative), chromatographic retention (reversed-phase HPLC), and the compound's capacity to participate in crystal engineering and co-crystal formation via the pendant amine.

physicochemical properties solubility polarity caprolactam chromatography

Synthetic Versatility: 3-Aminoazepan-2-one as a Common Intermediate for AHR Antagonists, NK Receptor Antagonists, and Broad-Spectrum Antibacterials—a Multi-Target Building Block

3-Aminoazepan-2-one serves as a shared synthetic entry point for structurally diverse bioactive molecules. It is explicitly used to prepare triazoloquinazolinamino azepanones and diazepanones as aryl hydrocarbon receptor (AHR) inhibitors . The (R)-enantiomer is incorporated into chiral antibiotic intermediates, while the (S)-enantiomer is employed in the stereoselective synthesis of neurokinin (NK) receptor antagonists [1]. This breadth of validated derivatization pathways—spanning oncology, immunology, infectious disease, and neuroscience targets—is not matched by simpler lactam building blocks such as ε-caprolactam or 2-piperidone, which lack the requisite 3-amino functional handle for analogous C–N bond-forming diversification.

AHR inhibitor NK receptor antibiotic multi-target building block

Optimal Procurement and Application Scenarios for 3-Aminoazepan-2-one Based on Quantified Differentiation Evidence


Development of Metabolically Stable, Orally Bioavailable Chemokine Inhibitors

When a medicinal chemistry program requires a broad-spectrum chemokine inhibitor scaffold that survives in vivo metabolism, 3-aminoazepan-2-one is the mandatory precursor. Its derived 3-(acylamino)azepan-2-ones resist the rapid serum hydrolysis that degrades the corresponding glutarimide analogs and achieve oral anti-inflammatory activity at 1 mg kg⁻¹ [1]. The six-membered glutarimide alternative is unsuitable for in vivo applications due to its metabolic lability, making 3-aminoazepan-2-one the sole viable entry point for this chemotype.

Non-Benzodiazepine Farnesyl Transferase Inhibitor Lead Optimization

For FTase inhibitor programs seeking to avoid benzodiazepine scaffolds (such as BMS-214662), 3-aminoazepan-2-one provides a caprolactam-based alternative that achieves low nanomolar enzymatic IC₅₀ values competitive with benzo[c]azepinones and 5–10-fold superior to benzo[d]azepinones [2]. Its parallel liquid synthesis compatibility enables rapid SAR exploration through N,N′-disubstitution, and selected derivatives have demonstrated significant in vivo antitumor activity in xenograft models [2].

Stereospecific Synthesis of Anti-Tubercular Hexapeptides (S-Enantiomer) or Antiviral β-Oxocarboxamides (R-Enantiomer)

Programs targeting tuberculosis require the (S)-enantiomer (CAS 21568-87-6) as the core scaffold of the anti-tubercular hexapeptide, which also exhibits intrinsic antimycobacterial activity . Antiviral programs should procure the (R)-enantiomer (CAS 28957-33-7) for β-oxocarboxamide synthesis . The racemate (CAS 671-42-1) is not a viable substitute for either stereospecific application; procurement must specify the correct enantiomer with optical purity ≥99:1 ee .

Capuramycin-Class Antibiotic SAR Exploration Targeting MraY Translocase

In antimycobacterial drug discovery targeting MraY translocase I, the azepan-2-one moiety of capuramycin is a validated essential pharmacophoric element. SAR studies have demonstrated that replacing this seven-membered lactam with alkyl chains, methyl groups, or other cyclic moieties results in substantial to dramatic loss of inhibitory activity [3]. 3-Aminoazepan-2-one is the requisite building block for synthesizing capuramycin and its active analogs; no commercially available alternative scaffold has been shown to recapitulate this activity.

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